

# Compound Identification and Laboratory Synthesis

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**Compound Focus:** C<sub>28</sub>H<sub>20</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>3</sub>

Cat. No.: S13115936

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The compound with the molecular formula **C<sub>28</sub>H<sub>20</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>3</sub>** has been researched as part of a series of novel "indole-oxadiazole coupled isoxazole hybrids" (Compound **6a-o**), which show promise as potent anticancer agents targeting the EGFR tyrosine kinase [1].

The laboratory synthesis is a multi-step process, culminating in a key cycloaddition reaction [1]:

- **Final Synthetic Step:** A Cu(I)-catalyzed reaction between an *in-situ* generated nitrile oxide and the organic intermediate **3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole**.
- **Reported Outcome:** This method successfully produced the target compounds in **good yields** (specific yields for individual compounds were not listed in the abstract) [1].

The chemical structures of all synthesized compounds were confirmed using <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and Mass Spectrometry [1].

## Scale-Up Production Protocol

Transitioning from a lab-scale synthesis to a manufacturing process requires careful planning and adjustment of critical parameters. The following protocol outlines this scale-up process.

## Pre-Scale-Up Activities

- **Risk Assessment:** Identify potential hazards associated with reagents, solvents, and intermediates. Key operations like the cycloaddition reaction require a thorough thermal risk assessment.
- **Define Critical Quality Attributes (CQAs):** Determine the properties of the final API that impact product quality, including:
  - Purity and Impurity Profile
  - Potency
  - Crystal Form and Polymorphism
  - Particle Size Distribution
- **Define Scale-Up Goal:** The objective is to demonstrate a reproducible and controlled process at the **10 L to 50 L pilot scale**, maintaining a yield and purity comparable to the lab scale while establishing a control strategy for future manufacturing.

## Detailed Pilot-Scale Process Description

The synthesis is scaled up using a jacketed, baffled glass-lined reactor. The following parameters are based on a 20 L pilot-scale batch.

### Reaction Mixture Composition

Component	Function	Quantity (Lab Scale, mmol)	Molar Equivalents (Eq.)	Mass/Pilot Scale (20L)
3-(3,5-dichloro-4-methoxyphenyl)-5-(1-(prop-2-yn-1-yl)-1H-indol-3-yl)-1,2,4-oxadiazole	Dipolarophile	1.0	1.0 eq	(Calculated based on MW)
Nitrile Oxide Precursor (e.g., hydroximoyl chloride)	Reactant	1.2	1.2 eq	(Calculated based on MW)
Copper(I) Iodide (CuI)	Catalyst	0.05	5 mol%	(Calculated based on limiting reagent)
Triethylamine (TEA)	Base	2.5	2.5 eq	(Calculated based on limiting reagent)

Component	Function	Quantity (Lab Scale, mmol)	Molar Equivalents (Eq.)	Mass/Pilot Scale (20L)
Anhydrous Toluene	Solvent	-	-	~10 L (to achieve 0.1-0.2 M concentration)

### Process Parameters and Equipment

Parameter	Specification
Primary Equipment	30 L Jacketed Glass-Lined Reactor with Baffles
Agitator	Pitched-Blade Turbine or Hydrofoil Impeller
Mixing	Maintain turbulent flow ( $Re > 10,000$ ) [2]
Temperature Control	Jacket with Circulating Chiller/Heater
Atmosphere	Inert (Nitrogen or Argon)

### Step-wise Operating Instructions

- **Charge Solvent:** Under a nitrogen atmosphere, charge 8 L of anhydrous toluene into the reactor.
- **Charge Substrate and Catalyst:** Add the oxadiazole intermediate and CuI catalyst to the reactor. Initiate agitation at 150 rpm to achieve full suspension.
- **Reaction Mixture Preparation:** In a separate vessel, prepare a solution of the nitrile oxide precursor and triethylamine in 2 L of toluene.
- **Dosing and Reaction:**
  - Start the reactor's internal temperature control set to 25°C.
  - Begin the controlled addition of the reaction mixture. The addition rate should be calibrated to control the reaction exotherm and maintain the batch temperature below 30°C.
  - After addition is complete, maintain the reaction at 25-30°C with continued agitation for 12-16 hours, monitoring by TLC or HPLC for reaction completion.
- **Reaction Quenching:** Upon completion, carefully add a 5% w/w aqueous ammonium chloride solution to quench the reaction.

- **Phase Separation:** Transfer the entire mixture to a liquid-liquid separator, separate the organic layer, and wash twice with water.
- **Concentration:** Distill the organic layer under reduced pressure to a final volume of approximately 2-3 L to precipitate the product.
- **Isolation and Drying:** Isolate the solid product by centrifugation, wash with cold toluene, and transfer to a vacuum tray dryer. Dry at 40°C until constant weight is achieved and LOD (Loss on Drying) is <0.5%.

## Analytical Methodology and Quality Control

Robust analytical control is essential to ensure the scaled-up process consistently produces material that meets quality standards [3].

### In-Process Controls (IPC)

Test Point	Analytical Method	Acceptance Criteria
Reaction Completion	HPLC	Starting material $\leq$ 2.0% area
Final Product Assay	HPLC	Purity $\geq$ 98.0% area
Identity Confirmation	$^1\text{H-NMR}$ , MS	Consistent with reference structure [1]
Impurity Profile	HPLC	All individual impurities $\leq$ 0.15%

### Final API Specification

Test	Method	Specification
Description	Visual	White to off-white powder
Identification	HPLC, NMR	Conforms to structure
Assay (HPLC)	HPLC	97.0% - 102.0%
Water Content	KF Titration	NMT 0.5% w/w

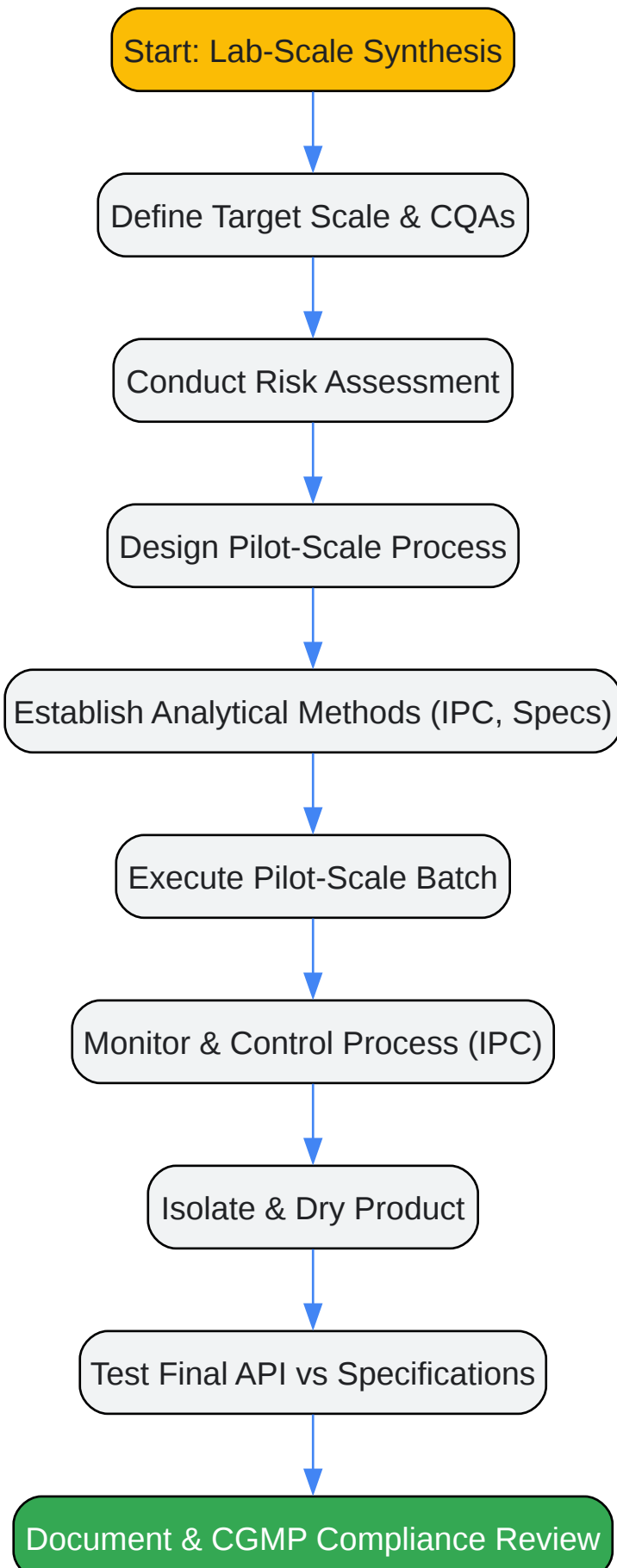
Test	Method	Specification
Residual Solvents	GC	Meets ICH limits
Heavy Metals	ICP-MS	NMT 20 ppm

## Process Optimization and Regulatory Strategy

Successfully scaling up requires more than just larger equipment; it involves a holistic strategy.

- **Addressing Scale-Up Challenges:** A major challenge is **heat transfer management**. The heat generated by a reaction scales with volume, while the surface area for cooling only scales with the square of the linear dimension [2]. This makes controlling exothermic reactions more difficult at larger scales. A controlled dosing strategy and an adequately sized reactor jacket are critical to prevent **thermal runaway** [4] [2].
- **Impurity Control:** Impurities not detected at the lab scale may appear or increase during scale-up due to longer mixing times or different heat transfer profiles [5]. A rigorous impurity identification and control strategy is mandatory.
- **Regulatory Compliance:** The entire manufacturing process must adhere to **Current Good Manufacturing Practice (CGMP)** regulations [3] [6]. This requires strict documentation, validated analytical methods, and a robust quality management system to ensure the product's safety, identity, strength, and quality.

The diagram below summarizes the logical workflow for the entire scale-up development process.





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## Conclusion

This application note provides a foundational framework for scaling up the production of the anticancer compound  $C_{28}H_{20}Cl_2N_4O_3$ . The strategy hinges on a thorough understanding of the chemical process, proactive risk management, and strict adherence to quality-by-design principles. Success in scaling this promising active pharmaceutical ingredient will require close collaboration between chemists and chemical engineers to navigate the technical challenges and deliver a robust, compliant manufacturing process.

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